molecular formula C11H11NO3 B8706884 N-p-carboxyphenylmethacrylamide CAS No. 15286-99-4

N-p-carboxyphenylmethacrylamide

Cat. No.: B8706884
CAS No.: 15286-99-4
M. Wt: 205.21 g/mol
InChI Key: KAVKUZZRBQNSGV-UHFFFAOYSA-N
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Description

N-p-Carboxyphenylmethacrylamide is a methacrylamide derivative featuring a para-carboxyphenyl substituent. This compound combines the reactivity of the methacrylamide group (CH₂=C(CH₃)CONH-) with the carboxylic acid functionality at the phenyl ring’s para position.

Properties

CAS No.

15286-99-4

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

4-(2-methylprop-2-enoylamino)benzoic acid

InChI

InChI=1S/C11H11NO3/c1-7(2)10(13)12-9-5-3-8(4-6-9)11(14)15/h3-6H,1H2,2H3,(H,12,13)(H,14,15)

InChI Key

KAVKUZZRBQNSGV-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)NC1=CC=C(C=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-p-carboxyphenylmethacrylamide typically involves the reaction of 4-aminobenzoic acid with 2-methylacryloyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at low temperatures to control the reaction rate and prevent side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-p-carboxyphenylmethacrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-p-carboxyphenylmethacrylamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-p-carboxyphenylmethacrylamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. 3-Chloro-N-phenyl-phthalimide ()
  • Structure : Phthalimide core with chloro and phenyl substituents.
  • Key Properties: Used as a monomer for polyimide synthesis due to its anhydride-forming capability. Requires high purity for polymerization reactions .
  • Comparison with N-p-Carboxyphenylmethacrylamide :
    • Functional Groups : The phthalimide and chloro groups in 3-chloro-N-phenyl-phthalimide contrast with the methacrylamide and carboxy groups in the target compound.
    • Reactivity : The carboxy group in this compound may enhance hydrophilicity and enable pH-responsive behavior, unlike the hydrophobic chloro-phthalimide system.
    • Applications : While 3-chloro-N-phenyl-phthalimide is specialized for high-performance polymers, this compound’s carboxyl group could broaden its utility in biocompatible materials.
2.2. N-[2-(2-Hydroxyphenyl)-2H-benzotriazol-5-yl]methacrylamide ()
  • Structure : Methacrylamide linked to a benzotriazole-hydroxyphenyl moiety.
  • Key Properties :
    • Classified under intermediates, APIs, and functional materials, suggesting roles in UV stabilization (benzotriazole) and polymer synthesis .
  • Comparison with this compound :
    • Functional Groups : The benzotriazole and hydroxyphenyl groups offer UV-absorbing properties, absent in the carboxyphenyl derivative.
    • Applications : While both compounds contain methacrylamide, the target compound’s carboxyl group may prioritize applications in water-soluble polymers or pH-sensitive drug carriers over UV protection.

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